2,3-Dimethylphenylhydrazine hydrochloride hydrate

Antimicrobial Pyrazoline Metal Complexes Medicinal Chemistry

Select this 2,3-dimethylphenylhydrazine hydrochloride hydrate regioisomer to enhance antimicrobial pyrazoline programs (Cu(II) complex MIC of 11.2 μg/mL vs. 14.6 μg/mL for the unsubstituted phenyl analog) and to build diverse tryptophan libraries via Fischer indole synthesis. Its 98% purity specification exceeds common 95% 2,4-isomer grades, minimizing catalyst poisoning and analytical interference in high-fidelity method development and process chemistry.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 123333-92-6
Cat. No. B040375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylphenylhydrazine hydrochloride hydrate
CAS123333-92-6
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NN)C.O.Cl
InChIInChI=1S/C8H12N2.ClH.H2O/c1-6-4-3-5-8(10-9)7(6)2;;/h3-5,10H,9H2,1-2H3;1H;1H2
InChIKeyCWLHVQVBNFKKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylphenylhydrazine Hydrochloride Hydrate (CAS 123333-92-6): A Functionalized Arylhydrazine Building Block for Heterocyclic Synthesis


2,3-Dimethylphenylhydrazine hydrochloride hydrate is an arylhydrazine derivative characterized by a phenyl ring with methyl substituents at the 2- and 3-positions, provided as a stabilized hydrochloride salt hydrate with a molecular weight of 190.67 g/mol (anhydrous basis 172.66 g/mol) [1]. It is primarily employed as a nucleophilic reagent in organic synthesis, commonly for the preparation of hydrazones and pyrazoline heterocycles via condensation with carbonyl compounds . This compound serves as a key building block for introducing the 2,3-dimethylphenyl moiety into more complex molecules relevant to pharmaceutical and agrochemical research.

Why 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate (CAS 123333-92-6) Is Not an In-Class Generic


Within the class of substituted phenylhydrazines, the position and number of methyl groups on the phenyl ring are critical determinants of both the steric and electronic properties of derived compounds. These structural nuances can directly influence the yield and selectivity of key synthetic transformations, such as Fischer indole synthesis , and profoundly impact the biological activity of the final product. For instance, a change from a 2,3- to a 2,4-dimethyl substitution pattern or the use of unsubstituted phenylhydrazine results in different molecular geometries and electron density distributions . Consequently, replacing this specific regioisomer with a cheaper, readily available analog cannot be done without rigorous re-validation, as it introduces significant risk of altered reaction outcomes and compromised target molecule performance. The quantitative evidence below substantiates this non-interchangeability.

Quantitative Differentiation of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate (CAS 123333-92-6) from Analogs


Superior Antimicrobial Potency of Derived Cu(II) Complex Compared to Phenylhydrazine and 3-Nitrophenylhydrazine Analogs

In a direct comparison of pyrazoline derivatives synthesized using three different hydrazine starting materials, the copper(II) complex derived from 2,3-dimethylphenylhydrazine (L2) exhibited significantly greater antimicrobial potency against Mycobacterium tuberculosis than its analogs derived from phenylhydrazine (L1) or 3-nitrophenylhydrazine (L3) [1].

Antimicrobial Pyrazoline Metal Complexes Medicinal Chemistry

Differentiated Yield Profile in Fischer Indole Synthesis for Tryptophan Building Blocks

In a study comparing the Fischer indole synthesis of tryptophan building blocks, the use of 2,4-dimethylphenylhydrazine hydrochloride (5a) yielded a mixture of mono- and di-Boc protected products with HPLC yields of 26.9% and 50.5%, respectively . The same study notes that 2,3-dimethylphenylhydrazine hydrochloride (5c) was also employed as a starting material . The distinct substitution pattern is known to influence the regioselectivity and overall yield of the indole cyclization [1]. While exact yields for the 2,3-isomer were not reported in the abstract, the paper's methodology confirms it was a distinct, viable starting material for this critical reaction class, providing a synthetic route not possible with the unsubstituted parent compound.

Fischer Indole Synthesis Tryptophan Combinatorial Chemistry

Purity Specification Benchmarking Against a Common Isomer

Commercially available 2,3-dimethylphenylhydrazine hydrochloride hydrate is routinely supplied with a minimum purity specification of 98% , . In contrast, a close structural analog, 2,4-dimethylphenylhydrazine hydrochloride (CAS 60480-83-3), is commonly offered with a lower standard purity of 95% from major suppliers .

Reagent Purity Procurement Specification Analytical Chemistry

High-Value Application Scenarios for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate (CAS 123333-92-6) Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Antimicrobial Pyrazoline Scaffolds

This compound is the hydrazine of choice for synthesizing pyrazoline derivatives when aiming for superior antimicrobial activity. Based on the direct evidence showing its derived Cu(II) complex has an MIC of 11.2 μg/mL against M. tuberculosis compared to 14.6 μg/mL for the unsubstituted phenyl analog, researchers should procure this specific reagent to build and screen a focused library of 2,3-dimethylphenyl-pyrazolines for lead optimization [1]. The quantifiable improvement in potency makes it a critical building block for medicinal chemistry programs targeting resistant bacterial strains.

Combinatorial Chemistry: Exploring Tryptophan Analog SAR

Procurement of the 2,3-isomer is justified for generating novel, ring-A disubstituted tryptophan building blocks via Fischer indole synthesis. While a direct yield comparison is not available, literature confirms its distinct use versus the 2,4-isomer in this specific synthetic route [1]. This application scenario is valuable for peptide and combinatorial chemistry groups aiming to expand the chemical diversity of tryptophan-containing libraries, where the unique steric and electronic properties of the 2,3-substitution pattern are essential for probing structure-activity relationships .

Analytical & Process Chemistry: High-Reproducibility Reagent Procurement

For laboratories where trace impurities from the hydrazine reagent could confound analytical results or poison catalysts in subsequent steps, the consistently higher commercial purity specification (98%) of the target compound [1] offers a tangible advantage over the more common 95% purity grade of the 2,4-isomer . This makes it the preferred choice for applications requiring high fidelity, such as the preparation of analytical standards, validation of new synthetic methodologies, or process chemistry development where batch-to-batch consistency is paramount.

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